euphorbiafactor L2

Description

Background and Research Significance

Research into EFL2 stems from the traditional uses of its botanical sources in folk medicine. The seeds of Euphorbia lathyris L., for instance, have a history of use in traditional Chinese medicine for various ailments, including conditions related to inflammation and abnormal cell growth nih.govbiocrick.com. This traditional knowledge has provided a basis for scientific inquiry into the active compounds present in these plants.

EFL2 has demonstrated significant research interest due to its observed biological activities. Studies have indicated its potential in inducing apoptosis (programmed cell death) in certain cancer cell lines, suggesting a possible role in cancer research medchemexpress.comglpbio.comnih.govresearchgate.netchemfaces.com. Furthermore, EFL2 has shown anti-inflammatory effects by suppressing specific signaling pathways nih.govspandidos-publications.comfrontiersin.orgnih.gov. These findings underscore the significance of EFL2 as a subject of ongoing pharmacological investigation.

Natural Occurrence and Botanical Sources

EFL2 is primarily isolated from plants belonging to the Euphorbia genus, which is a large and diverse group within the Euphorbiaceae family researchgate.netnih.gov. A key source of EFL2 is the seeds of Euphorbia lathyris L., commonly known as caper spurge or paper spurge medchemexpress.comglpbio.comnih.govphytopurify.commedchemexpress.comchemondis.complantaedb.com. This plant is native to regions in southern Europe, northwest Africa, and parts of Asia plantaedb.com.

Other Euphorbia species, such as Euphorbia pekinensis Rupr., have also been identified as sources of EFL2 chemfaces.com. The presence of EFL2 and other related compounds, such as Euphorbia factors L1-L21, in these plants contributes to their traditional medicinal applications nih.govresearchgate.net.

Chemical Classification and Core Structural Features

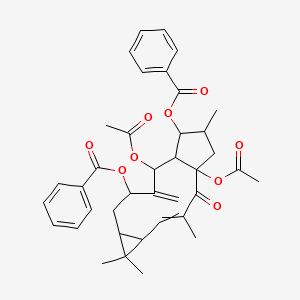

Euphorbia factor L2 is chemically classified as a diterpenoid medchemexpress.comglpbio.comresearchgate.netchemfaces.comphytopurify.com. Specifically, it belongs to the lathyrane type of diterpenoids medchemexpress.comglpbio.comnih.govresearchgate.netfrontiersin.org. Diterpenoids are a class of natural products composed of four isoprene (B109036) units, resulting in a 20-carbon skeleton. Lathyrane diterpenoids are characterized by a specific polycyclic structure.

The molecular formula of Euphorbia factor L2 is C₃₈H₄₂O₉ phytopurify.combiosynth.commedchemexpress.com. Its molecular weight is approximately 642.7 g/mol chemfaces.comfrontiersin.orgphytopurify.combiosynth.com. The core structural features of EFL2 include a lathyrane skeleton substituted with various functional groups, including ester linkages biosynth.comtmrjournals.com. The specific arrangement and nature of these substituents contribute to its biological properties. Structural elucidation of EFL2 and related lathyrane diterpenoids is typically performed using techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) phytopurify.comrsc.org.

Interactive Data Table: Chemical Properties of Euphorbia factor L2

| Property | Value | Source(s) |

| CAS Number | 218916-51-9 | medchemexpress.comglpbio.comchemfaces.comphytopurify.combiosynth.com |

| Molecular Formula | C₃₈H₄₂O₉ | chemfaces.comphytopurify.combiosynth.commedchemexpress.com |

| Molecular Weight | 642.7 g/mol | chemfaces.comfrontiersin.orgphytopurify.combiosynth.com |

| Compound Type | Diterpenoid | medchemexpress.comresearchgate.netchemfaces.comphytopurify.com |

| Sub-classification | Lathyrane | medchemexpress.comglpbio.comnih.govresearchgate.netfrontiersin.org |

Interactive Data Table: Botanical Sources of Euphorbia factor L2

| Botanical Name | Common Name(s) | Part Used (for isolation) | Source(s) |

| Euphorbia lathyris L. | Caper Euphorbia, Caper Spurge, Paper Spurge | Seeds | medchemexpress.comglpbio.comnih.govphytopurify.commedchemexpress.comchemondis.complantaedb.com |

| Euphorbia pekinensis Rupr. | Herbs | chemfaces.com |

Properties

IUPAC Name |

(1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRGWGGHJYMSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Stereochemical Characterization

Proposed Biosynthetic Pathways of Lathyrane Diterpenoids

The biosynthesis of diterpenoids in Euphorbiaceae species begins with the cyclization of GGPP to form casbene (B1241624), a bicyclic diterpene biorxiv.orgresearchgate.netnih.govuni-konstanz.de. This initial step is catalyzed by casbene synthase (CBS) biorxiv.orgresearchgate.netnih.gov. Casbene is considered the first committed intermediate in the biosynthesis of more complex multicyclic diterpenoids, including the lathyranes, jatrophanes, tiglianes, daphnanes, and ingenanes pnas.orgbiorxiv.orgnih.gov.

From casbene, the biosynthetic route to lathyrane diterpenoids is not yet fully elucidated, but it is understood to involve a series of cytochrome P450-catalyzed oxidations and potentially the involvement of short-chain alcohol dehydrogenases (ADH) pnas.orgresearchgate.netoup.com. Studies have identified key intermediates and enzymes involved in the conversion of casbene to lathyrane structures like jolkinol C pnas.orgbiorxiv.orgresearchgate.netpnas.orgresearchgate.net. Jolkinol C is considered a potential key intermediate or a branch point in the biosynthesis of various macrocyclic diterpenes, including ingenanes and jatrophanes pnas.orgbiorxiv.orgpnas.org.

A proposed pathway suggests that regio-specific oxidation of casbene by cytochrome P450 enzymes is followed by cyclization steps pnas.org. For instance, CYP71D445 and CYP726A27 have been shown to catalyze specific oxidations of casbene at the 9- and 5-positions, respectively pnas.org. When coupled with these monooxygenations, an alcohol dehydrogenase (ADH1) can catalyze the dehydrogenation of hydroxyl groups, leading to subsequent rearrangement and cyclization pnas.org. This nonconventional cyclization catalyzed by ADH1 is thought to produce lathyrane diterpenoids like jolkinol C pnas.org.

The structural diversity observed in lathyrane diterpenoids arises from further modifications of the core lathyrane skeleton, including redox reactions, etherification, and esterification at various positions on the rings nih.gov.

Role of Euphorbia factor L2 as a Biosynthetic Precursor

While the precise role of Euphorbia factor L2 as a direct precursor to other diterpenoids is not explicitly detailed in the search results, its classification as a lathyrane diterpenoid and its isolation alongside other Euphorbia factors (L1, L3, L7a, L7b, L8, etc.) and casbene in Euphorbia lathyris seeds suggests it is a product of the lathyrane biosynthetic pathway originating from casbene scispace.compnas.orgresearchgate.net. The co-occurrence of these compounds in the same tissue implies an active biosynthetic pathway converting casbene into these more complex structures pnas.org.

Studies on related lathyrane diterpenoids, such as jolkinol C, indicate they can serve as intermediates or branch points leading to different classes of diterpenoids biorxiv.orgpnas.org. Given the structural relationships within the lathyrane family, it is plausible that Euphorbia factor L2 itself could be a precursor to other modified lathyrane derivatives or could be derived from a common lathyrane intermediate. Research has also explored the biotransformation of related compounds, showing regioselective oxidation and isomerization, which suggests potential routes for the modification of lathyrane structures researchgate.net.

Stereoisomeric Forms and Absolute Configuration Elucidation

Lathyrane diterpenoids, including Euphorbia factor L2, possess multiple chiral centers due to their complex polycyclic structure and the presence of various substituents nih.govresearchgate.net. This gives rise to the possibility of stereoisomeric forms. Recent research has identified novel lathyrane-type diterpenoids, including stereoisomers of Euphorbia factor L2, such as Euphorbia factors L2a and L2b, isolated from Euphorbia lathyris seeds researchgate.net. These stereoisomers can exhibit unique structural features, such as an unusual trans-gem-dimethylcyclopropane moiety in L2a and L2b, and an endocyclic 12(Z)-double bond in L2a researchgate.net.

The elucidation of the absolute configuration of complex natural products like Euphorbia factor L2 and its stereoisomers is crucial for understanding their precise three-dimensional structure. Techniques used for absolute configuration determination include comprehensive spectroscopic analyses (such as NMR and MS), X-ray diffraction analysis (specifically Cu-Kα radiation X-ray diffraction), and comparison with calculated electronic circular dichroism (ECD) data scispace.comcolab.wsresearchgate.net. X-ray crystallography is a powerful tool for directly determining the absolute configuration of crystalline compounds researchgate.netox.ac.ukstackexchange.com. For compounds that are difficult to crystallize or for confirming configurations, spectroscopic methods like ECD, which probes the differential absorption of left and right circularly polarized light by chiral molecules, are valuable, often involving comparison with computationally predicted spectra colab.wsresearchgate.netstackexchange.com.

The existence of stereoisomers like L2a and L2b highlights the stereochemical diversity within the lathyrane family and underscores the importance of detailed structural analysis to differentiate these forms researchgate.net.

Enzymatic Mechanisms in Diterpenoid Biosynthesis

The biosynthesis of diterpenoids in Euphorbiaceae is catalyzed by a suite of enzymes, primarily diterpene synthases and cytochrome P450 monooxygenases, along with other modifying enzymes like alcohol dehydrogenases and acyltransferases pnas.orgresearchgate.netnih.govoup.comresearchgate.net.

The initial step, the cyclization of GGPP to casbene, is catalyzed by casbene synthase (CBS), a type I diterpene synthase biorxiv.orgresearchgate.netnih.gov. Following casbene formation, cytochrome P450 enzymes play a significant role in introducing oxygen functionalities (hydroxyl, keto, epoxy groups) and facilitating further cyclizations and rearrangements that lead to the diverse diterpene skeletons, including the lathyrane framework pnas.orgresearchgate.netoup.comresearchgate.net. Specific P450s, such as members of the CYP71 and CYP726 families, have been implicated in the oxidation of casbene at specific positions pnas.orgoup.com.

Alcohol dehydrogenases (ADHs) are also involved in the pathway, catalyzing the interconversion of alcohols, aldehydes, and ketones pnas.orgresearchgate.netresearchgate.net. As mentioned earlier, an ADH (ElADH1) in Euphorbia lathyris has been shown to catalyze a nonconventional cyclization step in the formation of jolkinol C from oxidized casbene pnas.orgresearchgate.net.

Further diversification of the lathyrane core involves esterification, where acyl groups are added to hydroxyl positions nih.gov. BAHD acyltransferases are known to be involved in the biosynthesis of diterpene esters in plants, including those in Euphorbiaceae researchgate.netoup.com. These enzymes catalyze the transfer of an acyl moiety from an activated donor (e.g., acyl-CoA) to a hydroxyl group on the diterpene scaffold.

Research using transcriptomic analysis and functional characterization in E. lathyris and other Euphorbia species has been instrumental in identifying candidate genes encoding these biosynthetic enzymes pnas.orgbiorxiv.orgpnas.org. Gene silencing techniques have also helped confirm the roles of specific enzymes, such as CBS and certain dehydrogenases, in the production of casbene-derived diterpenoids pnas.org. The identification and characterization of these enzymes are crucial for understanding the intricate enzymatic mechanisms that govern the biosynthesis and structural complexity of lathyrane diterpenoids like Euphorbia factor L2.

Here is a table summarizing some key enzymes and intermediates discussed in the biosynthesis of lathyrane diterpenoids:

| Intermediate/Enzyme Name | Role in Biosynthesis |

| Geranylgeranyl pyrophosphate (GGPP) | Universal C20 precursor for diterpenoids. researchgate.netnih.govuni-konstanz.de |

| Casbene | Bicyclic diterpene, first committed intermediate from GGPP. pnas.orgbiorxiv.orgresearchgate.netnih.govuni-konstanz.de |

| Casbene Synthase (CBS) | Catalyzes the cyclization of GGPP to casbene. biorxiv.orgresearchgate.netnih.gov |

| Jolkinol C | Lathyrane diterpenoid, proposed key intermediate or branch point from casbene. pnas.orgbiorxiv.orgpnas.orgresearchgate.net |

| Cytochrome P450s (e.g., CYP71, CYP726A) | Catalyze oxidations of casbene and intermediates, involved in cyclization. pnas.orgresearchgate.netoup.comresearchgate.net |

| Alcohol Dehydrogenase (ADH) | Involved in dehydrogenation of hydroxyl groups, potentially in cyclization. pnas.orgresearchgate.netresearchgate.net |

| BAHD Acyltransferases | Involved in the esterification of diterpenoids. researchgate.netoup.com |

Biological Activities and Underlying Molecular Mechanisms

Antineoplastic Mechanisms

The antineoplastic activity of Euphorbia factor L2 is largely attributed to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govnih.govchemfaces.commedchemexpress.com This process involves a cascade of molecular events, with a prominent role played by the mitochondrial pathway. nih.govchemfaces.comtci-thaijo.orgnih.gov

Apoptosis Induction via Mitochondrial Pathway

The mitochondrial pathway, also known as the intrinsic pathway, is a key route through which EFL2 triggers apoptosis in cancer cells. nih.govchemfaces.comtci-thaijo.orgnih.gov This pathway is characterized by events originating within the mitochondria, ultimately leading to the activation of caspases, a family of proteases critical for executing the apoptotic program. tci-thaijo.orgabcam.commdpi.com

Reactive Oxygen Species Generation and Mitochondrial Membrane Potential Dynamics

Treatment with Euphorbia factor L2 has been shown to lead to an increase in the generation of reactive oxygen species (ROS) within cancer cells. nih.govchemfaces.comnih.gov ROS are highly reactive molecules that, at elevated levels, can induce cellular damage and initiate apoptotic signaling. Concurrently with increased ROS production, EFL2 treatment results in a loss of mitochondrial electrochemical potential (ΔΨm). nih.govchemfaces.comnih.govresearchgate.net The mitochondrial membrane potential is crucial for maintaining mitochondrial function and integrity. A decrease in ΔΨm is a hallmark event in the early stages of mitochondria-mediated apoptosis, indicating mitochondrial dysfunction and increased outer mitochondrial membrane permeability. researchgate.netmdpi.com

Cytochrome c Release and Caspase Cascades Activation

A critical step in the mitochondrial apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govchemfaces.comtci-thaijo.orgnih.govabcam.comresearchgate.net This release is often triggered by the disruption of mitochondrial membrane integrity, influenced by factors such as increased ROS and altered mitochondrial membrane potential. tci-thaijo.orgabcam.commdpi.com Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor-1 (Apaf-1), which then recruits procaspase-9 to form a multiprotein complex called the apoptosome. tci-thaijo.orgabcam.commdpi.com Formation of the apoptosome leads to the autoactivation of caspase-9. tci-thaijo.orgabcam.commdpi.com Activated caspase-9, an initiator caspase, subsequently cleaves and activates downstream executioner caspases, such as caspase-3. nih.govchemfaces.comtci-thaijo.orgnih.govabcam.comresearchgate.netresearchgate.net This cascade of caspase activation is central to the dismantling of the cell during apoptosis. tci-thaijo.orgmdpi.com Studies have demonstrated that EFL2 treatment in cancer cells leads to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3 in a time-dependent manner. nih.govchemfaces.comnih.govresearchgate.net

Poly(ADP-ribose) Polymerase Cleavage

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair and genomic stability. windows.net During apoptosis, PARP is cleaved by activated executioner caspases, particularly caspase-3, into characteristic fragments. nih.govchemfaces.comtci-thaijo.orgnih.govresearchgate.netwindows.net Cleavage of PARP serves as a biochemical marker of apoptosis and contributes to the apoptotic process by preventing DNA repair, thus facilitating the controlled degradation of nuclear material. tci-thaijo.orgwindows.net Research on Euphorbia factor L2 has shown that its treatment induces the cleavage of PARP in cancer cells, further confirming the activation of the caspase cascade and the induction of apoptosis via the mitochondrial pathway. nih.govchemfaces.comnih.govresearchgate.net

Cytotoxicity Profiles Across Diverse Cancer Cell Lines (In Vitro Investigations)

In vitro studies have investigated the cytotoxic activity of Euphorbia factor L2 across various cancer cell lines. EFL2 has demonstrated potent cytotoxicity against lung carcinoma A549 cells. nih.govchemfaces.comnih.govmdpi.com Data from these studies indicate that EFL2 can effectively reduce the viability of these cancer cells.

Table 1: In Vitro Cytotoxicity of Euphorbia Factor L2 on A549 Cells

| Cell Line | Compound | IC₅₀ Value (µM) | Reference |

| A549 | Euphorbia factor L2 | 36.82 | researchgate.net |

Note: IC₅₀ represents the half-maximal inhibitory concentration.

Other studies also suggest cytotoxic effects on hepatocellular carcinoma cell lines such as SMMC-7721 and Hep G2. nih.govnih.govresearchgate.net

Inhibition of Cellular Proliferation and Migration

Beyond inducing apoptosis, Euphorbia factor L2 has also been shown to inhibit key processes involved in cancer progression, namely cellular proliferation and migration. Studies on hepatocellular carcinoma cell lines (SMMC-7721 and Hep G2) have demonstrated that EFL2 treatment can suppress cell proliferation and colony formation in a concentration- and time-dependent manner. nih.govnih.govresearchgate.net Furthermore, EFL2 has been reported to inhibit the migration of these hepatocellular carcinoma cells. nih.govnih.govresearchgate.net This inhibition of migration suggests a potential role for EFL2 in suppressing the metastatic potential of cancer cells. nih.govnih.govresearchgate.net The underlying mechanisms for these effects may involve the modulation of signaling pathways such as STAT3 phosphorylation. nih.govnih.govresearchgate.net

Euphorbia factor L2 (EFL2) is a diterpenoid compound isolated from the seeds of Euphorbia lathyris L., a plant traditionally used in Chinese medicine. Research has increasingly focused on EFL2 due to its diverse biological activities, particularly its potential anti-cancer and anti-inflammatory effects. spandidos-publications.comnih.gov Studies have explored its mechanisms of action at the molecular level, revealing interactions with key signaling pathways involved in cellular proliferation, migration, inflammation, and immune responses. spandidos-publications.comfrontiersin.orgnih.govnih.govfrontiersin.orgnih.gov

Signal Transduction Pathway Perturbations (e.g., STAT3 Phosphorylation, TGF-β Signaling) Euphorbia factor L2 has been shown to perturb key signal transduction pathways involved in cancer progression. Notably, EFL2 inhibits tumor growth by suppressing the proliferation and migration of hepatocellular carcinoma cells (SMMC-7721 and Hep G2) through the inhibition of STAT3 phosphorylation.spandidos-publications.comnih.govnih.govResearch using a transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT) model demonstrated that EFL2 could inhibit TGF-β induced cell growth and migration. This was accompanied by a decrease in the expression of mesenchymal markers like vimentin (B1176767) and N-cadherin, and an increase in the epithelial marker E-cadherin.nih.govFurthermore, EFL2 was found to inhibit the activation of p-AKT and p-STAT3 in this model.nih.govIn vivo studies using human tumor xenograft models also indicated that EFL2 inhibited tumor growth and STAT3 phosphorylation.nih.gov

Data on EFL2's effects on STAT3 and TGF-β signaling:

| Cell Line(s) | Stimulus (if any) | EFL2 Effect on STAT3 Phosphorylation | EFL2 Effect on TGF-β Signaling | Key Outcome(s) | Source |

| SMMC-7721, Hep G2 | None | Inhibited | Not directly assessed | Inhibited proliferation and migration | spandidos-publications.comnih.gov |

| Hepatocellular Carcinoma Cells | TGF-β | Inhibited (p-STAT3) | Inhibited TGF-β induced effects | Inhibited growth, migration, EMT; modulated E-cadherin, N-cadherin, vimentin | nih.gov |

| Human Tumor Xenograft (mice) | Not applicable | Inhibited | Not directly assessed | Inhibited tumor growth | nih.gov |

Anti-Inflammatory Mechanisms Euphorbia factor L2 possesses anti-inflammatory properties, which have been investigated in various models.spandidos-publications.comnih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov

Suppression of NF-κB Signaling Pathway Activation EFL2 has been reported to reduce lipopolysaccharide (LPS)-induced inflammation in mice by inhibiting NF-κB activation.spandidos-publications.comnih.govnih.govStudies in LPS-stimulated RAW264.7 cells demonstrated that EFL2 significantly suppressed the production of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL-8.nih.govThis effect was found to be mediated by the inhibition of NF-κB signaling activation, but not the MAPK pathway.nih.govSpecifically, EFL2 down-regulated the phosphorylation of IKKα/β and IκBα, and significantly suppressed p65 translocation to the nucleus and its DNA-binding activity.nih.govOverexpression of p65 was shown to reverse the inhibitory effect of EFL2 on LPS-induced NF-κB activation and cytokine production.nih.gov

Data on EFL2's effects on NF-κB signaling:

| Model/Cell Type | Stimulus | EFL2 Effect on NF-κB Activation | Specific Mechanism(s) Involved | Key Outcome(s) | Source |

| Mice (LPS-induced ALI) | LPS | Inhibited | Downregulation of p-IKKα/β, p-IκBα; inhibition of p65 translocation/DNA binding | Reduced inflammation, decreased pro-inflammatory cytokines | spandidos-publications.comnih.govnih.gov |

| RAW264.7 cells (in vitro) | LPS | Inhibited | Downregulation of p-IKKα/β, p-IκBα; inhibition of p65 translocation/DNA binding | Reduced pro-inflammatory cytokine production | nih.gov |

| RAW264.7 cells (in vitro) | R837 | Inhibited | Blocked p65 phosphorylation and translocation | Reduced IL-1β and IL-6 production | frontiersin.orgfrontiersin.org |

Modulation of Toll-Like Receptor (TLR) Mediated Responses (e.g., TLR7, IRAK4/IKKβ/IRF5 Signaling) EFL2 ameliorates the progression of K/BxN serum-induced arthritis by blocking TLR7-mediated IRAK4/IKKβ/IRF5 and NF-κB signaling pathways.frontiersin.orgfrontiersin.orgnih.govnih.govIn vivo PCR microarray analysis indicated that EFL2 exerted anti-arthritis bioactivity by suppressing the TLR7-mediated signaling pathway.frontiersin.orgnih.govIn vitro studies confirmed the inhibitory effects of EFL2 on inflammatory cytokine secretion induced by TLR7 or synergistically by TLR3/7 in murine macrophages and human PBMCs.frontiersin.orgnih.govMechanistically, EFL2 was found to robustly downregulate the activation of the TLR7-mediated IRAK4-IKKβ-IRF5 and NF-κB signaling pathways.frontiersin.orgnih.govIt also blocked the phosphorylation and translocation activity of IRF5 and p65.frontiersin.orgnih.govFollowing TLR7/8 activation, IRAK4 kinase interacts with TAK1, leading to IKKβ phosphorylation and subsequent IRF5 phosphorylation and translocation.frontiersin.orgnih.govEFL2 was shown to inhibit IRAK4 activation and IKK phosphorylation, thereby significantly downregulating the IRAK4-IKKβ-IRF5 and NF-κB signaling pathways in the context of rheumatoid arthritis.researchgate.netfrontiersin.orgnih.gov

Data on EFL2's effects on TLR-mediated signaling:

| Model/Cell Type | Stimulus | EFL2 Effect on TLR7 Signaling | Specific Mechanism(s) Involved | Key Outcome(s) | Source |

| K/BxN serum-induced arthritis (mice) | Not applicable | Suppressed | Downregulation of IRAK4-IKKβ-IRF5 and NF-κB pathways | Ameliorated arthritis progression | frontiersin.orgfrontiersin.orgnih.govnih.gov |

| Murine macrophages, Human PBMCs (in vitro) | TLR7 or TLR3/7 | Inhibited | Downregulation of IRAK4-IKKβ-IRF5 and NF-κB pathways; blocked IRF5/p65 phosphorylation/translocation | Reduced inflammatory cytokine secretion | frontiersin.orgnih.gov |

| Rheumatoid arthritis context (mechanistic) | Not specified | Inhibited | Inhibited IRAK4 activation, IKK phosphorylation; downregulated IRAK4-IKKβ-IRF5 and NF-κB pathways | Potential therapeutic effect in rheumatoid arthritis | researchgate.netfrontiersin.orgnih.gov |

Inhibition of NLRP3 Inflammasome Priming and Activation Euphorbia factor L2 suppresses the generation of liver metastatic ascites in breast cancer, potentially by inhibiting NLRP3 inflammasome activation.spandidos-publications.comnih.govnih.govresearchgate.netThe NLRP3 inflammasome plays a key role in cancer metastasis and is considered a target for cancer therapy.spandidos-publications.comnih.govEFL2 has a significant inhibitory effect on ascites in breast cancer liver metastasis in vivo, which may involve downregulating NLRP3 expression.nih.govresearchgate.netFurthermore, EFL2 has been shown to alleviate gouty inflammation by specifically suppressing both the priming and activation of the NLRP3 inflammasome.nih.govbmj.combmj.comglobalauthorid.comIn vitro, EFL2 specifically reduced NLRP3 inflammasome-mediated IL-1β production in bone marrow-derived macrophages.bmj.combmj.comIt also significantly alleviated monosodium urate monohydrate (MSU) crystal-induced arthritis and inflammatory cell infiltration in mice in an NLRP3 inflammasome-dependent manner.bmj.combmj.comMechanistically, EFL2 robustly downregulated NF-κB p65 phosphorylation and subsequent NLRP3 inflammasome expression by binding to glucocorticoid receptors.nih.govbmj.combmj.comMoreover, EFL2 could specifically suppress the lysosome damage-mediated NLRP3 inflammasome activation process.nih.govbmj.combmj.com

Data on EFL2's effects on NLRP3 inflammasome:

| Model/Cell Type | Stimulus (if any) | EFL2 Effect on NLRP3 Inflammasome | Specific Mechanism(s) Involved | Key Outcome(s) | Source |

| Breast cancer liver metastasis (mice) | Not applicable | Inhibited activation | Downregulation of NLRP3 expression | Suppressed ascites generation, inhibited tumor cell metastasis | spandidos-publications.comnih.govnih.govresearchgate.net |

| Bone marrow-derived macrophages (in vitro) | Not specified | Specifically reduced activation | Not explicitly detailed in snippet | Reduced IL-1β production | bmj.combmj.com |

| MSU crystal-induced arthritis/air pouch (mice) | MSU crystals | Suppressed priming and activation | Downregulated NF-κB p65 phosphorylation and NLRP3 expression (via binding to glucocorticoid receptors); suppressed lysosome damage-mediated activation | Alleviated arthritis, reduced inflammatory cell infiltration, reduced IL-1β production | nih.govbmj.combmj.comglobalauthorid.com |

Downregulation of Pro-Inflammatory Cytokine and Chemokine Expression (e.g., IL-1β, IL-6, TNF-α)

EFL2 has demonstrated potent anti-inflammatory effects by significantly decreasing the levels of pro-inflammatory cytokines and chemokines. Studies have shown that EFL2 treatment reduces the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interleukin-8 (IL-8) in lung tissue and bronchioalveolar lavage fluid in models of lipopolysaccharide (LPS)-induced acute lung injury nih.gov. In vitro studies using LPS-stimulated RAW264.7 cells also revealed robust inhibitory effects of EFL2 on the production of IL-1β, IL-6, TNF-α, and IL-8 nih.gov.

Furthermore, EFL2 has been shown to reduce IL-1β and IL-6 production in R837-stimulated macrophages, including RAW264.7 cells and bone marrow-derived macrophages (BMDMs), as well as in human peripheral blood mononuclear cells (PBMCs) researchgate.net. The inhibitory effect of EFL2 on IL-1β and IL-6 secretion was also observed in RAW264.7 and BMDMs co-stimulated with poly(I:C) and R837 researchgate.netfrontiersin.org.

The mechanism underlying this downregulation appears to involve the inhibition of key signaling pathways. EFL2 has been reported to suppress NF-κB signaling activation, which is a crucial pathway in the induction of pro-inflammatory cytokines nih.govresearchgate.netfrontiersin.org. Specifically, EFL2 can downregulate the phosphorylation of IKKα/β and IκBα, as well as suppress p65 translocation and its DNA-binding activity nih.gov. Overexpression of p65 has been shown to reverse the inhibitory effect of EFL2 on LPS-induced NF-κB activation and cytokine production nih.gov. Additionally, EFL2 has been demonstrated to suppress TLR7-mediated IRAK4-IKKβ-IRF5 and NF-κB signaling pathways, further contributing to the reduction of inflammatory cytokine production frontiersin.orgfrontiersin.org.

EFL2 also inhibits the activation of the NLRP3 inflammasome, a multiprotein complex that plays a key role in the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18 spandidos-publications.comnih.govnih.gov. EFL2 treatment dose-dependently downregulated the mRNA and protein expression of NLRP3 and related molecules in a breast cancer liver metastasis model spandidos-publications.comnih.govspandidos-publications.com. Overexpression of NLRP3 abolished the beneficial anti-metastatic effects of EFL2, suggesting that NLRP3 inhibition is a significant mechanism of action spandidos-publications.comspandidos-publications.com. EFL2 specifically reduced NLRP3 inflammasome-mediated IL-1β production in gouty models and suppressed the lysosome damage-mediated NLRP3 inflammasome activation process nih.gov.

Interaction with Glucocorticoid Receptors

Emerging research suggests that EFL2 may exert some of its anti-inflammatory effects through interaction with glucocorticoid receptors (GR). One study indicated that EFL2 downregulated NF-κB phosphorylation and NLRP3 inflammasome expression by binding to glucocorticoid receptors nih.gov. Glucocorticoid receptors are ligand-activated transcription factors that regulate gene expression, including the repression of pro-inflammatory genes frontiersin.org. They can bind to DNA as monomers, dimers, and even tetramers, and their interaction with co-regulators and other transcription factors like NF-κB is crucial for their anti-inflammatory actions frontiersin.orgumich.edu. While the precise nature and extent of EFL2's interaction with GR require further investigation, this potential mechanism could contribute to its observed anti-inflammatory properties.

Immunomodulatory Effects

EFL2 exhibits immunomodulatory effects, influencing the infiltration of inflammatory cells and the composition of T lymphocyte subpopulations.

Regulation of Inflammatory Cell Infiltration

EFL2 has been shown to suppress the recruitment and transmigration of inflammatory cells, particularly neutrophils, in models of LPS-induced acute lung injury nih.gov. In a breast cancer liver metastasis model, EFL2 treatment enhanced immune cell infiltration in the tumor tissue spandidos-publications.comnih.govresearchgate.netspandidos-publications.com. This suggests a context-dependent effect on immune cell infiltration, potentially promoting anti-tumor immunity while reducing inflammation in other settings. In gouty models, EFL2 also demonstrated an inhibitory effect on inflammatory cell infiltration nih.gov. Furthermore, in a murine model of rheumatoid arthritis, EFL2 significantly blocked the migration and infiltration of inflammatory cells into the ankles frontiersin.org.

Structure Activity Relationship Sar Studies

Impact of Acyl Side Chain Variations on Pharmacological Efficacy

The euphorbia factor L2 molecule contains several ester linkages with acyl side chains. Variations in these side chains are known to significantly influence the pharmacological activity of many natural products. While direct comparative data tables detailing the impact of specific acyl chain variations on euphorbia factor L2's efficacy were not prominently featured in the search results, the fragmentation behavior of diterpene esters under mass spectrometry conditions indicates the neutral loss of their acyl chains, suggesting their importance as distinct structural units that can be modified researchgate.net. The nature and position of these acyl groups can affect properties such as lipophilicity, solubility, metabolic stability, and binding affinity to targets, all of which are critical determinants of pharmacological efficacy. Studies on related diterpenoids often highlight the role of ester substituents in modulating activity.

Criticality of Substitutions at Specific Skeletal Positions (C-3, C-5, C-7, C-15)

Elucidation of Essential Pharmacophoric Features

The pharmacophore of a molecule represents the essential steric and electronic features required for optimal interaction with a specific biological target and to trigger a biological response wikipedia.orgnih.gov. Elucidating the pharmacophoric features of euphorbia factor L2 is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs. Typical pharmacophoric features include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and ionizable groups wikipedia.orgnih.govmedsci.orgnih.gov. While a detailed, experimentally derived pharmacophore model specifically for euphorbia factor L2 was not found, its biological activities, such as inducing apoptosis and modulating signaling pathways like NF-κB and TLR7, imply specific interactions with target proteins involving these types of features medchemexpress.comnih.govnih.govresearchgate.netnih.govtmu.edu.cn. For instance, its ability to suppress NF-κB activation suggests interactions with components of this pathway nih.govtmu.edu.cn. Similarly, its effect on TLR7-mediated signaling implies binding to or modulation of targets within this cascade nih.gov. Computational methods like pharmacophore modeling and molecular docking can be employed to predict these essential features and guide further SAR studies nih.govmedsci.orgnih.gov.

Synthetic Approaches and Derivatization Strategies

Total Synthesis and Semisynthesis Methodologies

The isolation of diterpenoids like euphorbia factor L2 from natural sources often involves multi-step separation protocols due to the complex mixtures present in plant extracts. Typical extraction methods involve using solvents such as ethanol (B145695) or methanol (B129727), followed by solvent partitioning and various chromatographic techniques, including column chromatography on silica (B1680970) gel, reversed-phase silica gel, Sephadex LH-20 gel, preparative TLC, and HPLC for purification scispace.com.

While Euphorbia species are a rich source of diverse diterpenoids, including lathyranes like euphorbia factor L2, there is limited published information specifically on the total synthesis of euphorbia factor L2 itself semanticscholar.org. However, reviews on Euphorbia diterpenoids highlight that despite their unique structures, isolation from medicinal plants remains the primary method of obtaining them semanticscholar.org. Total synthesis of other complex Euphorbia diterpenoids, such as pepluacetal, has been achieved using strategies involving cascade reactions and transition metal-mediated synthesis, indicating the complexity and advanced techniques required for constructing these scaffolds nih.gov.

Semisynthesis approaches for related lathyrane diterpenoids have been explored. For instance, hydrolysis products of ingenol-based Euphorbia factors from E. lathyris seeds have been utilized in the semisynthesis of ingenol (B1671944) mebutate researchgate.net. This suggests that natural precursors from Euphorbia species can serve as starting materials for generating modified or related diterpenoids through semisynthetic routes.

Design and Development of Novel Derivatives and Analogs

The structural diversity of diterpenoids isolated from Euphorbia species provides a basis for structure-activity relationship studies and the design of novel derivatives and analogs semanticscholar.org. Modifications to the lathyrane skeleton and its ester substituents can influence their biological activities nih.govsemanticscholar.org.

Hybrid molecules incorporating the lathyrane diterpenoid skeleton with other pharmacophores have been designed and synthesized to potentially enhance bioactivity or reduce adverse effects scienceopen.com. Studies have shown that the choice of linkers and the chemical bond between the linker and the lathyrane skeleton can impact the activity of these hybrid compounds scienceopen.com. For example, lathyrane diterpenoid/3-hydroxyflavone hybrids have demonstrated more potent anti-inflammatory activity in cellular models compared to their parent compounds scienceopen.com. Esterification of hydroxyl functionalities in some diterpene analogs has also been found to enhance their efficacy semanticscholar.org.

Research into the structure-activity relationship of lathyrane diterpenoids, including euphorbia factor L2 and its related compounds like euphorbia factor L7a, has indicated that the position of double bonds and the nature of substituents on the core structure are important factors influencing their biological activities, such as the modulation of multidrug resistance scispace.com.

Biotransformation Studies and Metabolite Identification

Biotransformation studies investigate how organisms metabolize chemical compounds. While comprehensive details specifically on the biotransformation of euphorbia factor L2 in biological systems are limited in the provided search results, research on the metabolism of Euphorbia semen extracts, from which euphorbia factor L2 is isolated, has been conducted nih.gov. Pharmacokinetic studies focusing on the absorption, distribution, metabolism, and excretion (ADME) of constituents from Euphorbia semen have identified various components and their metabolites in biological samples like blood, urine, and feces nih.gov.

Studies on the biotransformation of other lathyrane-type diterpenoids by microorganisms, such as Streptomyces puniceus, have been reported, leading to the identification of biotransformation products researchgate.net. This suggests that microbial transformations can alter the structure of lathyrane diterpenoids.

Analysis of diterpenoids in unprocessed and processed Euphorbia lathyris seeds has shown that processing methods can affect the content of euphorbia factor L2 and other diterpenoids researchgate.net. This implies potential metabolic or degradation pathways occurring during processing. Quantitative analysis using techniques like HPLC-ESI-MS has been employed to determine the levels of euphorbia factor L2 in plant extracts researchgate.net.

Further research is needed to fully elucidate the specific biotransformation pathways and identify the complete range of metabolites of euphorbia factor L2 in various biological systems.

Advanced Analytical and Characterization Methodologies

Isolation and Purification Techniques

The isolation of euphorbiafactor L2 from its natural source, the seeds of Euphorbia lathyris, is a multi-step process involving extraction and chromatography. A typical procedure begins with the extraction of the powdered seeds with 95% aqueous ethanol (B145695). nih.govmpg.de The resulting crude extract is then concentrated and subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. This commonly involves sequential partitioning with petroleum ether, dichloromethane, and ethyl acetate (B1210297). nih.govmpg.de

The fraction containing this compound, typically the less polar fraction, is then further purified using various chromatographic techniques. Column chromatography using silica (B1680970) gel is a common initial step, followed by purification on Sephadex LH-20 columns. nih.gov For final purification and to obtain the compound in high purity, semipreparative High-Performance Liquid Chromatography (HPLC) is employed. nih.govmpg.de An alternative approach involves an off-line two-dimensional HPLC (2D-HPLC) method, where a preparative separation on a bare silica column is followed by further purification on an amide column, which has proven effective for weakly polar compounds like this compound. rsc.org

Spectroscopic and Spectrometric Characterization

The elucidation of the complex molecular structure of this compound relies on a combination of modern spectroscopic and spectrometric methods.

For a closely related derivative, the tetraol derivative of this compound, the ¹³C NMR data has been reported and is presented in the table below. This provides insight into the carbon skeleton of this class of compounds. nih.gov

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | 47.2 (t) |

| C-2 | 35.8 (d) |

| C-3 | 76.9 (d) |

| C-4 | 53.2 (d) |

| C-5 | 63.4 (d) |

| C-6 | 147.8 (s) |

| C-7 | 76.2 (d) |

| C-8 | 22.8 (t) |

| C-9 | 30.3 (d) |

| C-10 | 26.6 (s) |

| C-11 | 27.4 (d) |

| C-12 | 147.9 (d) |

| C-13 | 132.2 (s) |

| C-14 | 199.8 (s) |

| C-15 | 87.2 (s) |

| C-16 | 12.8 (q) |

| C-17 | 111.3 (t) |

| C-18 | 30.0 (q) |

| C-19 | 14.8 (q) |

| C-20 | 11.1 (q) |

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to accurately determine the molecular formula, which for this compound is C₃₈H₄₂O₉. acs.orgjst.go.jplabshare.cn A full scan ion spectrum in positive ion mode can be acquired to confirm the molecular ion peak. nih.gov Further fragmentation analysis, such as Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS), can provide valuable information about the structure of the molecule by breaking it down into smaller, identifiable fragments.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. The absolute configuration of a stereoisomer of this compound, known as Euphorbia factor L2b, was unequivocally determined using Cu-Kα radiation X-ray diffraction. nih.govmpg.de This technique has also been instrumental in confirming the structure of other closely related lathyrane diterpenoids isolated alongside this compound. rsc.org The ability to obtain suitable crystals is a prerequisite for this powerful analytical method.

Electronic Circular Dichroism (ECD) spectroscopy is a valuable chiroptical technique used to determine the absolute configuration of chiral molecules in solution. This method is particularly useful when single crystals for X-ray diffraction cannot be obtained. The absolute stereochemistry of a stereoisomer of this compound was successfully determined by comparing the experimentally measured ECD spectrum with quantum chemical calculated ECD spectra. nih.govmpg.de A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

Chromatographic Separation and Quantification Techniques

For the quantitative analysis of this compound, specific and sensitive chromatographic methods have been developed. One such method is hydrophobic interaction electrokinetic chromatography, which allows for the simultaneous separation and determination of euphorbiafactor L1, L2, and L3. nih.gov The key parameters of this method are summarized in the table below.

| Parameter | Condition |

|---|---|

| Method | Hydrophobic Interaction Electrokinetic Chromatography |

| Electrolyte Solution | 5.0 mM ammonium (B1175870) acetate buffer with 30 mM sodium dodecyl sulfate (B86663) in 60% v/v methanol (B129727) (pH 6.86) |

| Applied Electric Field | 25 kV |

| Temperature | 25°C |

| Detection Wavelength | 280 nm |

| Limit of Detection (LOD) | 7.5 µg/mL |

| Limit of Quantification (LOQ) | 23.9 µg/mL |

| Correlation Coefficient (r²) | 0.9945 - 0.9995 |

This method has been validated for its accuracy, precision, and linearity, making it suitable for the quality control of Euphorbia lathyris L. and its formulations. nih.gov Additionally, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has been utilized for pharmacokinetic studies of this compound, demonstrating its utility in complex biological matrices. nih.gov

High-Performance Liquid Chromatography (HPLC-DAD, HPLC-ELSD, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation, identification, and purification of this compound. The versatility of HPLC allows for various configurations depending on the analytical goal.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of diterpenoids like this compound. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. This setup allows for the effective separation of this compound from other components in a mixture based on its hydrophobicity. The purity of this compound reference standards is often determined to be ≥98% using this method.

HPLC with Diode-Array Detection (HPLC-DAD) provides enhanced capabilities for peak identification and purity assessment. A DAD detector acquires the ultraviolet-visible (UV-Vis) spectrum for each point in the chromatogram. This is particularly useful for distinguishing this compound from co-eluting impurities by comparing their spectral data. While specific studies detailing the use of HPLC-DAD for this compound are not prevalent, this technique is widely applied in the analysis of natural products for its ability to provide comprehensive spectral information, which aids in the tentative identification of compounds and the assessment of peak purity.

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) is an alternative detection method that is particularly useful for compounds that lack a strong UV chromophore. The ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase. Its response is proportional to the mass of the analyte. This makes it a valuable tool for the quantification of compounds like this compound, especially in complex mixtures where baseline separation from all other components might be challenging with UV detection.

Table 1: HPLC Methodologies for this compound Analysis

| Technique unfold_more | Detector unfold_more | Primary Application unfold_more | Key Advantages for this compound unfold_more |

|---|---|---|---|

| RP-HPLC | UV/DAD | Purity assessment, Quantification | Good resolution based on hydrophobicity, widely available. |

| HPLC-DAD | Diode-Array | Peak identification, Purity analysis | Provides UV-Vis spectral data for peak confirmation. |

| HPLC-ELSD | Evaporative Light Scattering | Quantification of compounds with poor UV absorption | Universal detection based on mass, independent of chromophores. |

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis of MS. ESI is a soft ionization technique that allows for the analysis of thermally labile and high molecular weight compounds like this compound, typically by generating protonated molecules ([M+H]+) or other adducts.

In the context of this compound research, LC-ESI-MS has been instrumental in pharmacokinetic studies. For instance, a sensitive and rapid LC-MS/MS method was developed to determine the concentration of this compound in rat plasma. This method utilized an electrospray ionization source operating in positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion of the compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with a mass spectrometer, UPLC-MS is a highly effective tool for the analysis of complex biological samples.

This technique has been employed for the simultaneous detection of this compound and other related diterpenoids in rat plasma and various tissues. The enhanced separation efficiency of UPLC allows for better resolution of structurally similar compounds, while the mass spectrometer provides definitive identification and quantification. These methods are characterized by their selectivity, wide linear range, accuracy, and precision, making them suitable for demanding bioanalytical applications.

Advanced Cellular and Molecular Research Assays

To elucidate the biological activities and mechanisms of action of this compound at a cellular and molecular level, a variety of advanced research assays are employed. These assays provide critical data on the compound's effects on cell health, programmed cell death, and the expression of key genes and proteins.

Cell Viability and Proliferation Assays (MTT, CCK8, EdU, SRB)

Assessing the effect of a compound on cell viability and proliferation is a primary step in determining its potential as a therapeutic agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability. In studies involving this compound, the MTT assay has been used to evaluate its cytotoxic activity against various cancer cell lines. The principle of the assay is the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, the amount of which is proportional to the number of viable cells.

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability. It utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The CCK-8 assay is known for its low toxicity to cells and higher sensitivity compared to the MTT assay.

The 5-ethynyl-2'-deoxyuridine (EdU) assay is a more direct method for measuring DNA synthesis and, therefore, cell proliferation. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA. It is then detected via a click chemistry reaction with a fluorescent azide, which is a simpler and less harsh method than the antibody-based detection of BrdU.

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.

While the MTT assay has been specifically used to demonstrate the cytotoxic effects of this compound, the application of CCK8, EdU, and SRB assays in the context of this specific compound is not yet widely reported in the available scientific literature.

Apoptosis Detection Assays (Annexin V-FITC/PI, Immunoblotting, Western Blotting)

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents.

The Annexin V-FITC/PI apoptosis detection assay is a widely used method to identify and quantify apoptotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to label apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This assay has been utilized to confirm that this compound induces apoptosis in cancer cells.

Immunoblotting and Western Blotting are used to detect specific proteins involved in the apoptotic cascade. Research has shown that this compound induces apoptosis through the mitochondrial pathway. This was demonstrated by Western blot analysis showing the activation of key apoptotic proteins. Specifically, treatment with this compound leads to the cleavage, and thus activation, of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase). Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP) , a substrate of activated caspase-3, is also observed, which is a hallmark of apoptosis.

Table 2: Western Blot Findings in this compound-Induced Apoptosis

| Protein Target unfold_more | Observed Effect of this compound unfold_more | Role in Apoptosis unfold_more |

|---|---|---|

| Caspase-9 | Activation (Cleavage) | Initiator caspase of the intrinsic pathway |

| Caspase-3 | Activation (Cleavage) | Executioner caspase, central to apoptosis |

| PARP | Cleavage | Substrate of caspase-3; cleavage is a hallmark of apoptosis |

Gene and Protein Expression Analysis (qRT-PCR, Western Blotting, ELISA, Immunochemistry)

To delve deeper into the molecular mechanisms of this compound, it is essential to analyze its impact on gene and protein expression.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive technique used to measure the expression levels of specific genes. Studies have utilized qRT-PCR to demonstrate that this compound can downregulate the mRNA expression of NLR family pyrin domain containing 3 (NLRP3) and its related molecules in tumor tissues. This suggests that the compound's effects may be mediated, at least in part, through the modulation of inflammatory pathways.

Western Blotting , as mentioned previously, is also a key technique for analyzing protein expression levels. In addition to its use in apoptosis studies, it has been employed to confirm the findings of qRT-PCR at the protein level. For example, Western blotting has shown that this compound dose-dependently downregulates the protein expression of NLRP3.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. While a highly valuable tool for protein quantification in various biological samples, specific studies employing ELISA to measure protein expression changes in response to this compound have not been prominently reported.

Immunohistochemistry (IHC) and Immunofluorescence (IF) are powerful techniques used to visualize the presence and location of specific proteins within cells and tissues. Research has employed immunohistochemistry to detect the levels of immune cells, such as CD4 and CD8 T cells, in tumor tissues following treatment with this compound. Additionally, immunofluorescence has been used to further examine the expression level and localization of proteins like NLRP3 within the tissue microenvironment.

Flow Cytometry for Cellular Phenotyping and Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. This methodology has been instrumental in elucidating the cellular effects of this compound, particularly in cancer cell lines. Researchers have employed flow cytometry to quantify apoptosis, measure the generation of reactive oxygen species (ROS), and assess mitochondrial membrane potential (ΔΨm), providing a detailed phenotypic profile of cells responding to the compound.

One of the primary applications of flow cytometry in the study of this compound has been the detailed analysis of apoptosis, or programmed cell death. By staining cells with specific fluorescent markers like Annexin V and propidium iodide (PI), researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In studies involving A549 lung carcinoma cells, treatment with this compound led to a significant, concentration-dependent increase in the apoptotic cell population. nih.gov For instance, after a 48-hour treatment, the apoptosis rate increased from a baseline of 6.2% in control cells to 23.7% and 36.9% in cells treated with 40 and 80 μmol/L of this compound, respectively. nih.gov

Table 1: Effect of this compound on Apoptosis in A549 Cells

| Treatment Group | Concentration (μmol/L) | Apoptosis Rate (%) nih.gov |

|---|---|---|

| Control | 0 | 6.2 ± 1.5 |

| This compound | 40 | 23.7 ± 3.4 |

Beyond apoptosis, flow cytometry has been crucial in identifying the upstream mechanisms induced by this compound. The generation of intracellular ROS, a key event in the induction of apoptosis, has been quantified using fluorescent probes such as 2′,7′-dichlorofluorescein diacetate (DCFH-DA). nih.gov Upon exposure to this compound, A549 cells exhibited a marked increase in ROS levels. nih.gov Specifically, after 24 hours of exposure to 40 and 80 μmol/L of the compound, intracellular ROS levels were 266.23% and 363.64% of the control, respectively. nih.gov This increase in ROS is believed to be a trigger for the mitochondrial apoptotic pathway. nih.gov

Furthermore, the integrity of the mitochondrial membrane, a critical factor in the mitochondrial pathway of apoptosis, has been assessed. A loss of mitochondrial membrane potential (ΔΨm) is a hallmark of early apoptosis. Using potentiometric dyes, flow cytometric analysis has shown that this compound induces a concentration-dependent decrease in ΔΨm in A549 cells. nih.gov This finding links the compound's activity directly to mitochondrial dysfunction, corroborating the theory that this compound induces apoptosis through the mitochondrial pathway. nih.govnih.gov

High-Resolution Imaging Techniques (Transmission Electron Microscopy, Immunofluorescence Staining, Confocal Microscopy)

High-resolution imaging techniques are essential for visualizing the subcellular effects of bioactive compounds. These methods provide spatial context to the biochemical and cellular data obtained from other assays.

Immunofluorescence Staining has been specifically utilized to investigate the effects of this compound on protein expression and localization within tissues. In a study on breast cancer liver metastasis, immunofluorescence was used to detect the expression of NLR family pyrin domain containing-3 (NLRP3) in tumor tissues. nih.gov The results showed strong, linear staining of NLRP3 in the model group, whereas tissues from mice treated with this compound displayed weak and discontinuous staining, indicating a downregulation of NLRP3 expression. nih.govresearchgate.net This technique was vital in demonstrating that this compound can modulate the tumor microenvironment by affecting key inflammatory proteins. nih.gov

Transmission Electron Microscopy (TEM) , while not yet specifically reported in the literature for this compound, is a powerful tool that could provide ultrastructural details of the compound's cellular impact. Given that flow cytometry data points to mitochondrial-mediated apoptosis, TEM could be employed to directly visualize morphological changes in mitochondria, such as swelling, cristae disruption, and outer membrane rupture, in cells treated with this compound. It would also allow for the observation of other apoptotic features like chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.

Confocal Microscopy , another high-resolution imaging technique, offers the ability to create sharp, three-dimensional images of cells and tissues. It would be particularly useful for co-localization studies to understand the spatial relationships between different proteins and organelles affected by this compound. For example, confocal microscopy could be used to visualize the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway that is suggested by the existing biochemical data for this compound. nih.govnih.gov

Computational and Biophysical Target Interaction Assays (e.g., Molecular Docking, Drug Affinity Responsive Target Stability, Cellular Thermal Shift Assays)

Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action. Computational and biophysical assays are key methodologies for this purpose.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While direct molecular docking studies for this compound have not been published, research on structurally similar lathyrane diterpenes provides a strong rationale for its use. For instance, molecular docking was used to investigate the binding modes of Euphorbia factor L713283 with its potential target, β-tubulin. semanticscholar.org Such studies can elucidate key binding interactions and help explain the compound's biological activity, suggesting that similar approaches could successfully identify and characterize the binding of this compound to its protein targets. semanticscholar.org

Drug Affinity Responsive Target Stability (DARTS) is a biophysical method used to identify the protein targets of small molecules without requiring modification of the compound. nih.govutah.edu The principle is that a protein becomes more resistant to proteolysis when it is bound to a small molecule ligand. utah.edu This technique has been successfully applied to other lathyrane diterpenes. For example, a DARTS approach identified clathrin heavy chain 1 as the major interaction partner of laurifolioside, a diterpene isolated from Euphorbia laurifolia. nih.gov This demonstrates the utility of DARTS in discovering novel targets for this class of natural products, making it a promising strategy for this compound. nih.govresearchgate.net

Cellular Thermal Shift Assays (CETSA) represent another powerful label-free biophysical technique for detecting drug-target engagement in a cellular context. nih.govnih.gov CETSA is based on the principle that ligand binding increases the thermal stability of a target protein. nih.gov By heating cell lysates or intact cells to various temperatures, precipitating the denatured proteins, and then quantifying the amount of soluble protein remaining, one can determine if a compound has engaged its target. Although CETSA has not yet been specifically reported for this compound, its successful application in identifying targets for other natural products makes it a highly relevant and valuable tool for future investigations into the direct binding partners of this compound. nih.govcetsa.org

Omics-based Approaches (Transcriptomics, microRNA Profiling)

Omics-based approaches provide a global view of the molecular changes occurring within cells in response to a compound. Transcriptomics and microRNA profiling have been used to create a comprehensive picture of the genetic and regulatory networks affected by this compound.

An integrated analysis of the transcriptome and microRNA (miRNA) profiles was conducted on human colon adenocarcinoma Caco-2 cells treated with this compound to understand its toxicity mechanisms. nih.govnih.gov

Transcriptomics analysis, performed via high-throughput RNA sequencing, revealed significant changes in the messenger RNA (mRNA) expression profile of Caco-2 cells after a 72-hour treatment with 200 μM this compound. nih.gov Compared to the control group, a total of 1101 mRNAs were identified as being differentially expressed. nih.gov Bioinformatic analysis of these differentially expressed genes showed that they were enriched in pathways and functions related to transmembrane transport, the IL-17 signaling pathway, apoptosis, and the cell cycle. nih.govnih.gov

microRNA (miRNA) Profiling was performed in parallel to the transcriptomic analysis. miRNAs are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. The study found that 47 miRNAs were differentially expressed in the this compound-treated group compared to the control. nih.gov Further analysis identified specific miRNAs, such as hsa-miR-6774-3p and hsa-miR-5090, as key regulators potentially involved in the silencing and degradation of target mRNAs following exposure to the compound. nih.gov These omics-level data provide a broad, systems-level understanding of the cellular response to this compound, highlighting its impact on multiple signaling and regulatory pathways. nih.govnih.gov

Table 2: Differentially Expressed Genes in Caco-2 Cells Treated with this compound

| Omics Type | Number of Differentially Expressed Genes nih.gov | Enriched Pathways/Functions nih.govnih.gov |

|---|---|---|

| mRNA | 1101 | Transmembrane transport, T cell extravasation, IL-17 signaling pathway, Apoptosis, Cell cycle |

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing euphorbiafactor L2’s cytotoxicity in vitro?

- Methodological Guidance : Use MTT or CCK-8 assays to measure cell viability, with dose ranges (e.g., 0–100 μM) based on prior studies. Include positive controls (e.g., doxorubicin) and normalize results to untreated cells. Ensure solvent controls (e.g., DMSO ≤0.1%) to avoid confounding effects .

- Data Interpretation : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Report effect sizes (Cohen’s d) to quantify differences between treatment groups, with confidence intervals for robustness .

Q. How can researchers validate this compound’s anti-inflammatory activity in LPS-induced models?

- Experimental Design : Employ LPS-stimulated macrophages (e.g., RAW 264.7 cells) to measure TNF-α/IL-6 suppression via ELISA. For in vivo models, use murine acute lung injury (ALI) with LPS challenge (5–10 mg/kg) and evaluate histopathology .

- Statistical Considerations : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Ensure sample sizes ≥5 per group to meet exploratory factor analysis (EFA) requirements .

Q. What analytical methods are suitable for characterizing this compound’s purity and stability?

- Protocols : Perform HPLC-UV/HRMS with C18 columns (acetonitrile/water gradients) for purity assessment. For stability, test under varying temperatures (-80°C to 25°C) and solvents (DMSO, PBS) over 72 hours .

- Reporting Standards : Include chromatograms, retention times, and mass spectra in supplementary data. Adhere to MRC guidelines for appendices, detailing instrumentation parameters and reproducibility metrics .

Advanced Research Questions

Q. How can contradictory findings in this compound’s apoptotic vs. anti-inflammatory effects be resolved?

- Contradiction Analysis : Conduct dose-response experiments to identify concentration-dependent dual effects (e.g., apoptosis at high doses, anti-inflammatory activity at low doses). Use RNA-seq to map pathway crosstalk (e.g., NF-κB inhibition vs. caspase activation) .

- Meta-Analytic Approaches : Aggregate data from independent studies to assess effect size heterogeneity. Apply random-effects models to account for variability in experimental conditions (e.g., cell lines, LPS concentrations) .

Q. What strategies optimize this compound’s bioavailability for preclinical testing?

- Formulation Design : Test lipid-based nanoparticles or PEGylation to enhance solubility. Compare pharmacokinetic profiles (AUC, Cmax) via IV/oral administration in rodent models .

- Ethical and Practical Considerations : Follow 3R principles (Replacement, Reduction, Refinement) for animal studies. Document protocols in appendices, including anesthesia, euthanasia, and sample size justification .

Q. How should researchers address variability in NF-κB inhibition assays across labs?

- Standardization Steps : Calibrate equipment (e.g., fluorescence plate readers) using reference inhibitors (e.g., BAY 11-7082). Share raw data and analysis scripts via repositories (e.g., Zenodo) to enhance reproducibility .

- Statistical Tools : Apply intraclass correlation coefficients (ICC) to quantify inter-lab reliability. Use mixed-effects models to adjust for batch effects .

Q. What ethical frameworks govern this compound’s use in human-derived cell lines?

- Compliance Guidelines : Obtain IRB approval for primary human cells. Anonymize donor data and adhere to GDPR/HIPAA standards. Document consent processes in supplementary materials .

Methodological Best Practices

- Data Transparency : Publish raw datasets, code, and SOPs in FAIR-aligned repositories. Use structured tables for results (e.g., IC₅₀ values ± SEM, n ≥3) .

- Effect Size Reporting : Contextualize Cohen’s d within L2 research benchmarks (e.g., d >1.0 = large in pharmacological studies) rather than generic thresholds .

- Conflict of Interest (COI) : Disclose funding sources (e.g., industry vs. academic grants) that may influence experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.